(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone
Overview
Description
(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone, also known as 4-Methoxybenzophenone, is an organic compound with the molecular formula C15H12O3. It is a member of the benzophenone family, characterized by a ketone group attached to two aromatic rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenyl-3-benzofuran in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the methoxy group.
4-Methoxybenzophenone: Similar but without the benzofuran moiety.
2-Phenylbenzofuran: Lacks the ketone group.
Uniqueness
(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone is unique due to the presence of both the methoxy group and the benzofuran moiety, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
55877-35-5 |
---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C22H16O3/c1-24-17-13-11-15(12-14-17)21(23)20-18-9-5-6-10-19(18)25-22(20)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
GDBOCNHOGRNDJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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